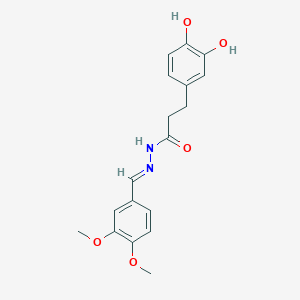![molecular formula C16H13ClN4OS3 B4653983 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4653983.png)
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones and has been found to exhibit various biological properties, including antitumor, antiviral, and antibacterial activities.
Applications De Recherche Scientifique
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also shows antiviral activity against herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. Additionally, it has antibacterial activity against gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. It also inhibits viral replication by interfering with viral DNA synthesis and inhibiting viral protein expression. Its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide can induce oxidative stress and DNA damage in cancer cells. It also affects the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, it has been found to have an inhibitory effect on the activity of enzymes such as topoisomerase and tyrosine kinase. However, its effects on normal cells and tissues are not well studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and can be obtained in high purity. However, its solubility in water is limited, which can affect its bioavailability and efficacy. In addition, its toxicity and side effects need to be carefully evaluated before using it in clinical settings.
Orientations Futures
There are several future directions for research on 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide. One area of interest is to study its effects on different types of cancer cells and to investigate its potential use in combination with other anticancer drugs. Another direction is to explore its antiviral and antibacterial activities further and to develop novel therapeutic agents based on this compound. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Propriétés
IUPAC Name |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS3/c17-10-5-7-11(8-6-10)18-15(23)21-20-14(22)9-24-16-19-12-3-1-2-4-13(12)25-16/h1-8H,9H2,(H,20,22)(H2,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWNPLVBZWDCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {[3-(2-fluorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4653902.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4653907.png)
![2-cyano-3-{5-[(2-methylphenoxy)methyl]-2-furyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4653917.png)
![3-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4653925.png)
![N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B4653928.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B4653932.png)


![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)
![1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4653957.png)
![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4653972.png)
![2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4653991.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4653996.png)